3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one
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Overview
Description
3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a 4-methylphenylmethyl group and two methyl groups at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, such as the hydrogenation of benzene or the Diels-Alder reaction.
Substitution Reactions: The introduction of the 4-methylphenylmethyl group and the two methyl groups can be achieved through Friedel-Crafts alkylation reactions. This involves the use of an alkyl halide and a Lewis acid catalyst, such as aluminum chloride, to facilitate the substitution on the cyclohexane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the substituents on the cyclohexane ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides and Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenol: A compound with a similar structure but different functional groups.
4-Bromo-1,2-dimethylcyclohexane: Another cyclohexane derivative with different substituents.
Uniqueness
3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
60741-80-2 |
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Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
3,3-dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C16H22O/c1-12-4-6-13(7-5-12)8-14-9-15(17)11-16(2,3)10-14/h4-7,14H,8-11H2,1-3H3 |
InChI Key |
CWMLEIPWVAWRDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)CC(C2)(C)C |
Origin of Product |
United States |
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